

Application Notes and Protocols: ONC201 Dosage and Administration in Mouse Models

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Introduction

ONC201 is a first-in-class, orally active small molecule antagonist of the G protein-coupled Dopamine Receptor D2 (DRD2) and agonist of the mitochondrial caseinolytic protease P (ClpP)[1][2]. It has demonstrated a favorable safety profile and promising anti-tumor efficacy in numerous preclinical models and is under investigation in clinical trials for various malignancies, including H3 K27M-mutant high-grade gliomas[1][3]. These application notes provide a comprehensive overview of the dosage and administration of ONC201 in various mouse models, based on published preclinical studies. The information is intended for researchers, scientists, and drug development professionals working with this compound in a preclinical setting.

I. Quantitative Data Summary: ONC201 Dosage and Administration

The following tables summarize the dosages, administration routes, and schedules of ONC201 used in different mouse models as reported in the literature.

Table 1: ONC201 in Xenograft Mouse Models



Mouse Model	Tumor Type	Dosage (mg/kg)	Adminis tration Route	Dosing Schedul e	Vehicle/ Formula tion	Key Finding s	Citation
Athymic nu/nu	HCT116 p53-/- Colorecta I	25, 50, 100	Oral	Weekly, every 2, 3, or 4 weeks	10:70:20 DMSO/P BS/Crem ophor EL	Dose and frequency-dependent tumor growth inhibition. 100 mg/kg weekly showed complete tumor ablation in some mice.	[4]
Athymic nu/nu	HT29- luciferase Colorecta I	100	Oral	Weekly	10:70:20 DMSO/P BS/Crem ophor EL	Significa ntly inhibited tumor growth and metastasi s.	[4][5]



Athymic nu/nu	MDA- MB-231- luc Breast	100	Oral	Weekly	10:70:20 DMSO/P BS/Crem ophor EL	Complete tumor ablation in some mice after one month of treatment .	[4][5]
BALB/c Nude	Patient- Derived Xenograf t (DIPG)	15	Gavage	Not specified	1% methylcel lulose/0.2 % Tween 80	Used for pharmac okinetic and pharmac odynamic studies.	[6]

Table 2: ONC201 in Syngeneic and Genetically Engineered Mouse Models (GEMMs)



Mouse Model	Tumor Type	Dosage (mg/kg)	Adminis tration Route	Dosing Schedul e	Vehicle/ Formula tion	Key Finding s	Citation
C57BL/6	MC38 Colorecta I	50	Oral	Weekly	10:70:20 DMSO/P BS/Crem ophor EL	Combinat ion with anti- VEGF therapy showed enhance d anti- tumor effects.	[4][7]
IUE H3K27M- mutant Glioma Model	H3.3K27 M-mutant Glioma	125	Not specified	Weekly	Not specified	Significa ntly extended survival.	[8]
KpB Transgen ic	Serous Ovarian Cancer	130	Oral Gavage	Weekly	Placebo	Significa ntly suppress ed tumor growth in both lean and obese mice.	[9]
Apc min/+	Intestinal Polyposis	25, 50	Oral Gavage	Twice weekly	PBS	Significa ntly reduced colonic and small intestinal tumor multiplicit	[10]



y by over 50%.

II. Experimental Protocols

Protocol 1: Preparation and Oral Administration of ONC201

This protocol describes the preparation of ONC201 for oral gavage, a common administration route in mouse studies.

Materials:

- ONC201 powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Cremophor EL
- Sterile microcentrifuge tubes
- Vortex mixer
- Animal feeding needles (gavage needles)
- Syringes (1 mL)

Procedure:

- Formulation Preparation: Prepare the vehicle solution. A commonly used vehicle for oral administration of ONC201 is a mixture of 10% DMSO, 70% PBS, and 20% Cremophor EL[4] [7].
 - For 1 mL of vehicle, mix 100 μL DMSO, 700 μL PBS, and 200 μL Cremophor EL.
 - Vortex thoroughly to ensure a homogenous solution.



• ONC201 Dissolution:

- Weigh the required amount of ONC201 powder based on the desired concentration and the number of mice to be treated.
- Dissolve the ONC201 powder in the prepared vehicle. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of ONC201 in 1 mL of the vehicle.
- Vortex until the compound is completely dissolved.

Dose Calculation:

- Calculate the volume to be administered to each mouse based on its body weight. For a
 25 g mouse and a target dose of 100 mg/kg, the calculation is as follows:
 - Dose per mouse = 100 mg/kg * 0.025 kg = 2.5 mg
 - Volume to administer (at 10 mg/mL) = 2.5 mg / 10 mg/mL = 0.25 mL (or 250 μL)

Oral Gavage Administration:

- Gently restrain the mouse.
- Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
- Attach the gavage needle to the syringe containing the calculated dose of ONC201 solution.
- Carefully insert the gavage needle into the esophagus and slowly administer the solution.
- Monitor the mouse for any signs of distress during and after the procedure.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of ONC201 in a subcutaneous xenograft mouse model.



Materials:

- Immunodeficient mice (e.g., Athymic nu/nu)
- Cancer cell line (e.g., HCT116, MDA-MB-231)
- Sterile PBS and cell culture medium
- Syringes and needles for injection
- Calipers for tumor measurement
- Prepared ONC201 formulation and vehicle control

Procedure:

- Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend at the desired concentration (e.g., 2-5 x 10⁶ cells in 150 μL PBS).
- Tumor Implantation:
 - Inject the cell suspension subcutaneously into the flank of each mouse[4].
 - Monitor the mice for tumor growth.
- Treatment Initiation:
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Record the initial tumor volume and body weight of each mouse.
- Drug Administration:
 - Administer ONC201 or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., 100 mg/kg, weekly, via oral gavage)[4].
- Monitoring and Data Collection:

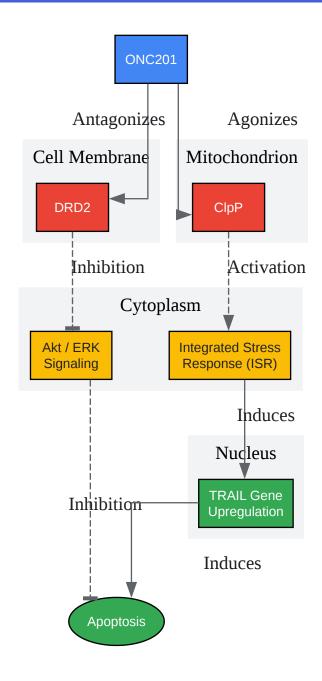


- Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2[9].
- Monitor the body weight of the mice as an indicator of general health and toxicity[4].
- Observe mice for any clinical signs of toxicity.
- Study Endpoint:
 - Continue the treatment for the planned duration (e.g., 4-6 weeks) or until tumors in the control group reach the predetermined endpoint size.
 - At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or molecular analysis)[4][9].

III. Visualizations: Pathways and Workflows

Diagram 1: ONC201 Mechanism of Action



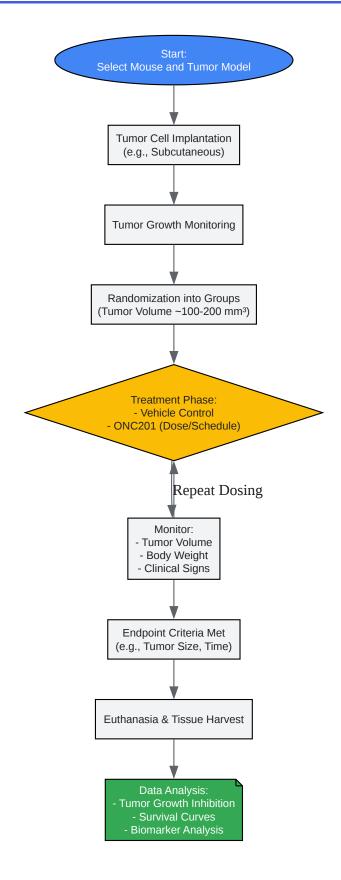


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Caption: Simplified signaling pathway of ONC201 leading to cancer cell apoptosis.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study



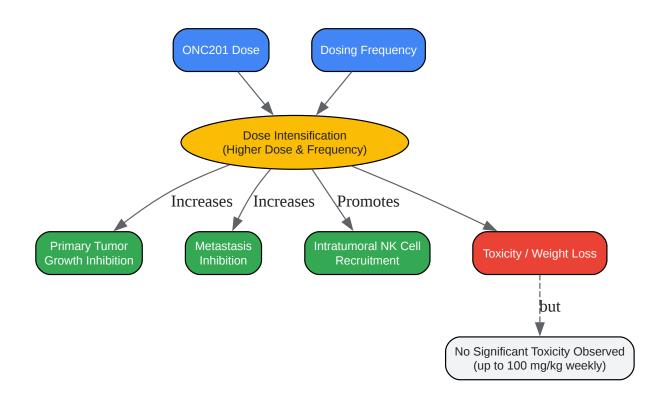


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Caption: Standard workflow for an ONC201 preclinical efficacy study in mice.



Diagram 3: ONC201 Dose Intensification Effects



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Caption: Relationship between ONC201 dose intensification and its biological effects.

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